![molecular formula C14H27ClO2 B1414041 Chloromethyl tridecanoate CAS No. 77877-91-9](/img/structure/B1414041.png)
Chloromethyl tridecanoate
Overview
Description
Chloromethyl tridecanoate is a chemical compound with the molecular formula C14H27ClO2 . It has an average mass of 262.816 Da and a monoisotopic mass of 262.169952 Da .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the chloromethylation of aromatic compounds . This process is typically catalyzed by zinc iodide and involves the use of chlorosulfonic acid and dimethoxymethane . Another method involves the synthesis of chloromethyl ethylene carbonate using carbon dioxide (CO2) and epichlorohydrin (ECH) under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a tridecanoate chain with a chloromethyl group attached . The exact structure can be determined using various analytical techniques .Chemical Reactions Analysis
Chloromethyl compounds, such as this compound, can undergo various chemical reactions. For instance, they can participate in Friedel-Crafts reactions, which are a type of electrophilic aromatic substitution . They can also react with thiols to form chloromethylated products .Scientific Research Applications
1. Environmental Monitoring and Analysis
Chloromethyl tridecanoate and related compounds play a significant role in environmental monitoring and analysis. For instance, a method was developed for determining fatty acids, including tridecanoic acid, in wastewater using gas chromatography-mass spectrometry (GC/MS) (Casado, Hernandez, & Vílchez, 1998). This technique was validated and applied to wastewater samples in Granada, Spain, showcasing its practicality in environmental analysis.
2. Hydrodynamic and Optical Properties in Solution
Research on cellulose tridecanoates has contributed to understanding their hydrodynamic, conformational, and optical properties in solutions. A study by Bushin et al. (2012) explored these properties in chloroform and tetrachloroethane solutions, providing insights into the behavior of cellulose esters with aliphatic substituents in different solvents and temperatures (Bushin et al., 2012).
3. Phase Transitions in Polymer Systems
The interaction of tridecanoic acid with polymer matrices has been a subject of study to understand phase transitions in dispersed systems. An investigation using polarization IR spectroscopy and differential scanning calorimetry revealed the effects of temperature on the orientation and state of tridecanoic acid in polymer matrices (Moskvina, Volkov, Volynskii, & Bakeyev, 1984).
4. Crystal Structure Analysis
The crystal structure of tridecanoic acid has been extensively studied to understand its molecular arrangement. Goto and Asada (1980) determined the structure of the A′-form of tridecanoic acid, providing valuable data for crystallographic analysis and molecular modeling (Goto & Asada, 1980).
5. Synthesis and Chemical Transformation
Tridecanoic acid and its derivatives are crucial in chemical synthesis and transformation. For example, the synthesis of dideuterated and enantiomers of monodeuterated tridecanoic acids has been reported for biochemical studies on desaturases (Abad, Fabriàs, & Camps, 2000). This demonstrates the compound's utility in creating specialized chemical probes.
Safety and Hazards
Future Directions
While specific future directions for chloromethyl tridecanoate were not found in the search results, research in the field of chloromethyl compounds is ongoing. For instance, there is interest in the development of environmentally friendly catalysts for chloromethylation reactions . Additionally, hyper cross-linked polymers, which can be synthesized using chloromethylation reactions, have been identified as promising materials for various applications .
Mechanism of Action
Target of Action
Chloromethyl compounds are generally known to interact with various biological molecules due to their reactivity .
Mode of Action
Chloromethylation reactions, which involve the addition of a chloromethyl group to a molecule, are well-documented . In the presence of a catalyst such as zinc iodide, chloromethylation can occur under mild conditions . The formation of the chloromethyl cation ([ClCH2]+) is promoted by the catalyst, leading to electrophilic substitution of the target molecule .
Biochemical Pathways
Chloromethyl compounds can potentially influence a variety of biochemical pathways due to their reactivity .
Result of Action
The introduction of a chloromethyl group to a molecule can significantly alter its properties and interactions with other molecules .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the reactivity and stability of chloromethyl compounds .
properties
IUPAC Name |
chloromethyl tridecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)17-13-15/h2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGHCQWRPFXZQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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